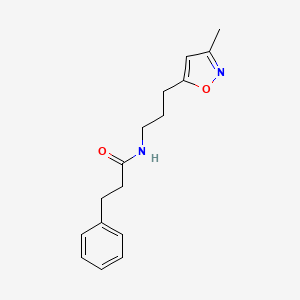
N-(3-(3-methylisoxazol-5-yl)propyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(3-methylisoxazol-5-yl)propyl)-3-phenylpropanamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom . This structure is commonly found in many commercially available drugs .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Isoxazole rings can participate in a variety of reactions, but without more specific information, it’s hard to predict the exact reactions this compound might undergo .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
1,2,3-Triazoles, including the compound , serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks. Researchers have synthesized numerous 1,2,3-triazole-based compounds with promising biological activities . For instance:
Click Chemistry and Bioconjugation
The click chemistry approach, particularly the Huisgen 1,3-dipolar cycloaddition, facilitates the synthesis of 1,2,3-triazoles. Researchers use this method to create bioconjugates, which are essential for labeling biomolecules, drug delivery, and imaging applications. The triazole linkage allows efficient coupling of diverse functional groups .
Chemical Biology
Researchers explore the biological activities of 1,2,3-triazoles, including their interactions with enzymes, receptors, and cellular components. These studies contribute to our understanding of cellular processes and potential therapeutic targets.
Wirkmechanismus
Target of Action
The primary target of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes, including the regulation of pH and CO2 transport .
Mode of Action
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide interacts with its target by acting as an isoform-selective inhibitor of hCA II . It binds to the enzyme and inhibits its activity, thereby affecting the balance of pH and CO2 in the body .
Biochemical Pathways
The inhibition of hCA II by N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide affects several biochemical pathways. These include the carbon dioxide transport and pH regulation pathways, which are crucial for maintaining the body’s homeostasis .
Pharmacokinetics
The compound’s ability to selectively inhibit hca ii suggests that it may have good bioavailability and reach its target effectively .
Result of Action
The molecular and cellular effects of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide’s action include changes in the balance of pH and CO2 in the body . By inhibiting hCA II, the compound can affect these parameters and potentially influence various physiological processes .
Eigenschaften
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13-12-15(20-18-13)8-5-11-17-16(19)10-9-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRZXWRCWCUSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-methylisoxazol-5-yl)propyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

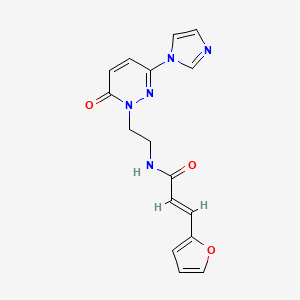
![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2420410.png)
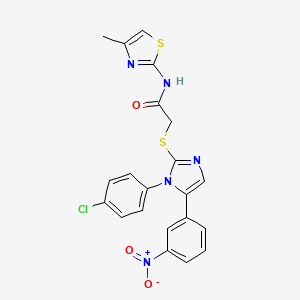
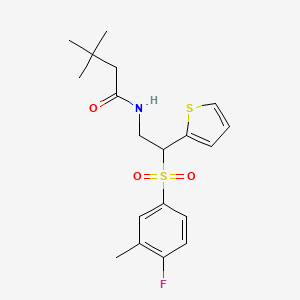

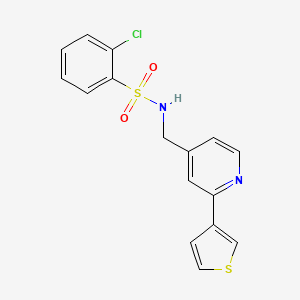


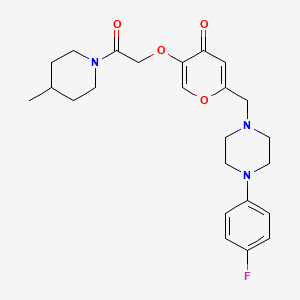

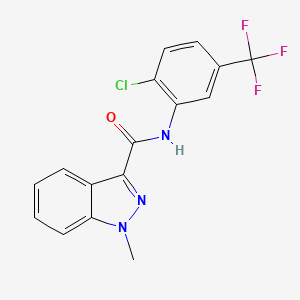
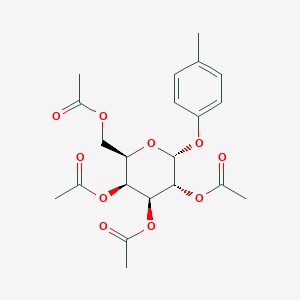

![N-(3,4-dimethoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)